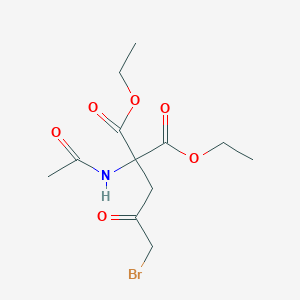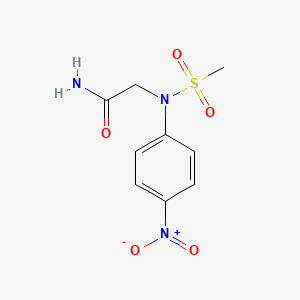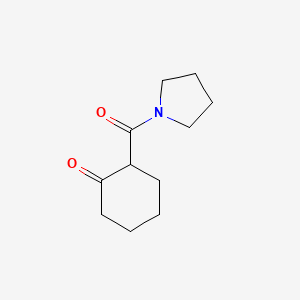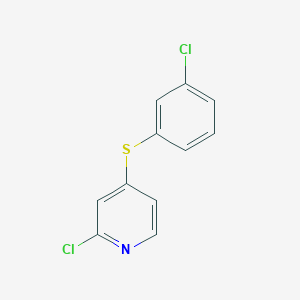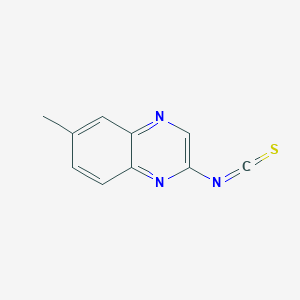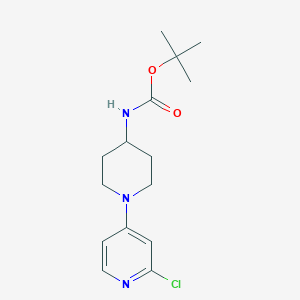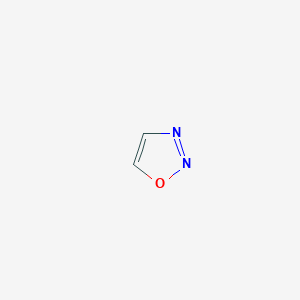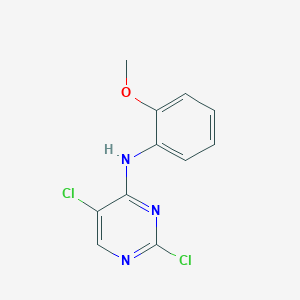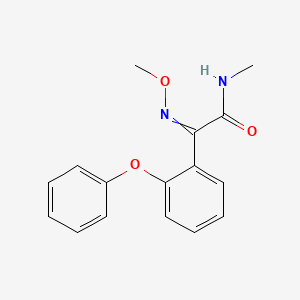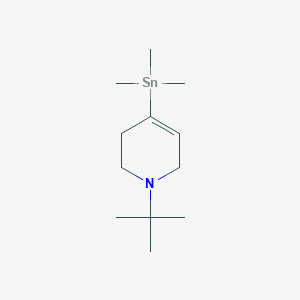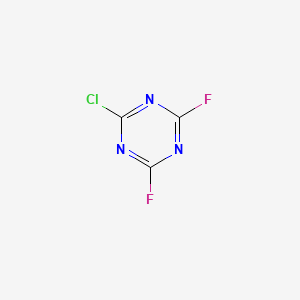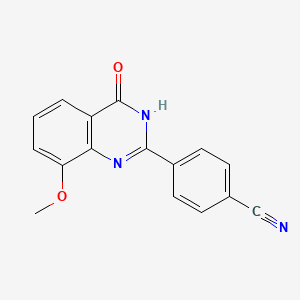
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with hydroxy and methoxy substituents, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzonitrile with 8-methoxy-2-quinazolinone under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinazoline-4,8-dione derivatives.
Reduction: 4-(4-Amino-8-methoxy-2-quinazolinyl)benzonitrile.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their diverse biological activities and used in drug research.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
4-Methoxybenzonitrile: Used as an intermediate in organic synthesis.
Uniqueness
Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci) is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and nitrile groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H11N3O2 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
4-(8-methoxy-4-oxo-3H-quinazolin-2-yl)benzonitrile |
InChI |
InChI=1S/C16H11N3O2/c1-21-13-4-2-3-12-14(13)18-15(19-16(12)20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20) |
InChI Key |
NRHBAZUXKYNQEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(NC2=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


